Histone H3 (1-20)
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Overview
Description
Histone H3 (1-20) refers to the first 20 amino acids of the histone H3 protein, which is a crucial component of chromatin in eukaryotic cells. Histone H3 plays a significant role in the structure of nucleosomes, which are the basic units of chromatin. The N-terminal tail of histone H3, including the first 20 amino acids, is subject to various post-translational modifications that influence gene expression, DNA repair, and chromatin organization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histone H3 (1-20) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (1-20), often involves recombinant DNA technology. This method includes cloning the gene encoding the desired peptide into an expression vector, transforming the vector into a suitable host (e.g., E. coli), and inducing the expression of the peptide. The peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Histone H3 (1-20) undergoes various post-translational modifications, including:
Acetylation: Addition of acetyl groups to lysine residues, typically catalyzed by histone acetyltransferases (HATs).
Methylation: Addition of methyl groups to lysine or arginine residues, catalyzed by histone methyltransferases (HMTs).
Phosphorylation: Addition of phosphate groups to serine or threonine residues, catalyzed by kinases
Common Reagents and Conditions:
Acetylation: Acetyl-CoA as the acetyl donor, in the presence of HATs.
Methylation: S-adenosylmethionine (SAM) as the methyl donor, in the presence of HMTs.
Phosphorylation: ATP as the phosphate donor, in the presence of kinases
Major Products:
- Acetylated Histone H3 (1-20)
- Methylated Histone H3 (1-20)
- Phosphorylated Histone H3 (1-20)
Scientific Research Applications
Histone H3 (1-20) is extensively used in scientific research due to its role in chromatin structure and gene regulation. Some applications include:
- Epigenetics Research: Studying the effects of post-translational modifications on gene expression and chromatin dynamics .
- Drug Discovery: Screening for inhibitors of enzymes that modify histone H3, such as HATs, HMTs, and kinases .
- Cancer Research: Investigating the role of histone modifications in cancer development and progression .
- Developmental Biology: Understanding the role of histone modifications in cell differentiation and development .
Mechanism of Action
Histone H3 (1-20) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can either activate or repress transcription by influencing the binding of transcription factors and other regulatory proteins to DNA. For example, acetylation of lysine residues neutralizes their positive charge, reducing the interaction between histones and DNA, leading to a more relaxed chromatin structure and increased gene expression .
Comparison with Similar Compounds
Histone H3 (1-20) can be compared with other histone peptides, such as:
- Histone H3 (2-58): A longer peptide that includes additional amino acids and post-translational modification sites .
- Histone H3.1 and H3.3 Variants: These variants differ in a few amino acids and have distinct roles in chromatin dynamics and gene regulation .
Histone H3 (1-20) is unique due to its specific sequence and the critical role of its N-terminal tail in regulating chromatin structure and function.
Properties
Molecular Formula |
C91H167N35O27 |
---|---|
Molecular Weight |
2183.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1 |
InChI Key |
FMWOKSJRUYSZDS-UIOHYKFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
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